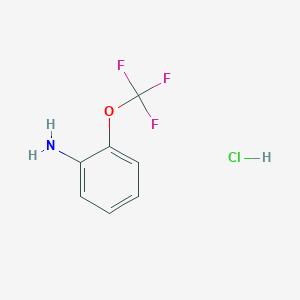

2-(trifluoromethoxy)aniline Hydrochloride

Description

Significance of Halogenated Aniline (B41778) Derivatives in Chemical Science

Halogenated aniline derivatives are a class of compounds that hold a significant position in chemical science. Historically, aniline and its derivatives have been fundamental to the development of the dye industry and have since become indispensable in pharmaceuticals and agrochemicals. wikipedia.orgnbinno.com The introduction of halogen atoms onto the aniline ring creates versatile synthetic intermediates. nih.gov

These halogenated anilines are crucial building blocks in a variety of organic reactions, most notably in cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, halogenated aromatic rings are common substructures in both naturally occurring and synthetic biologically active molecules, contributing to their therapeutic effects. nih.gov The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a key component in the design of new drugs and functional materials. nih.gov

Role of the Trifluoromethoxy Moiety in Modulating Molecular Characteristics

The trifluoromethoxy group (-OCF₃) is a highly valued substituent in modern medicinal and materials chemistry due to its unique ability to modulate the properties of a parent molecule. bohrium.comresearchgate.net This functional group is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. researchgate.netmdpi.com

Key characteristics imparted by the trifluoromethoxy moiety include:

Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate. mdpi.com

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier. researchgate.netmdpi.com

Modulation of Physicochemical Properties: The incorporation of a trifluoromethoxy group can fine-tune properties like pKa, solubility, and bioavailability, which are critical for the development of effective therapeutic agents. bohrium.commdpi.comnih.gov

Unique Electronic Effects: The strong electron-withdrawing properties of the -OCF₃ group can alter the electronic environment of the aromatic ring, influencing its reactivity and interactions with biological targets. ontosight.ai

These attributes make the trifluoromethoxy group a powerful tool for chemists to optimize the performance of molecules for specific applications. bohrium.com

Overview of Research Interest in 2-(trifluoromethoxy)aniline (B52511) Hydrochloride

Research interest in 2-(trifluoromethoxy)aniline hydrochloride stems from its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. nbinno.comontosight.ai The free base form, 2-(trifluoromethoxy)aniline, is noted for its role in preparing compounds such as 2-amino-6-(trifluoromethoxy)benzothiazole (SKA-35). chemicalbook.com The hydrochloride salt is often preferred in a laboratory setting for its improved stability and ease of handling.

The strategic placement of the trifluoromethoxy group at the ortho-position to the amino group provides a unique chemical scaffold for further functionalization. Researchers are exploring its use in creating novel compounds with potential biological activities, leveraging the beneficial properties conferred by the trifluoromethoxy group. ontosight.ai

Physicochemical Properties of 2-(trifluoromethoxy)aniline

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Boiling Point | 61-63 °C (15 mmHg) |

| Density | 1.301 g/cm³ |

Note: Data is for the free base, 2-(trifluoromethoxy)aniline. chemicalbook.comsigmaaldrich.com

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern organic and medicinal chemistry, the development of new synthetic methodologies and the design of novel molecular architectures are paramount. This compound is situated at the intersection of these endeavors. As a fluorinated building block, it provides a gateway to a class of compounds that are of high interest in drug discovery. ossila.comossila.com

The strategic incorporation of fluorine-containing groups is a well-established strategy to enhance the biological and physicochemical properties of drug candidates. bohrium.commdpi.comnih.gov The trifluoromethoxy group, in particular, offers a unique combination of electronic and steric properties that can lead to improved therapeutic agents. researchgate.netmdpi.com Therefore, this compound serves as a valuable starting material for medicinal chemists aiming to synthesize new chemical entities with enhanced efficacy, stability, and bioavailability. Its utility in creating complex heterocyclic structures further solidifies its importance in contemporary organic synthesis. ossila.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-4-2-1-3-5(6)11;/h1-4H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVFIYJDJTYHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Trifluoromethoxy Aniline Hydrochloride

Reactivity of the Aromatic Amine Functionality

The amino group (-NH2) in 2-(trifluoromethoxy)aniline (B52511) possesses a lone pair of electrons on the nitrogen atom, which makes it a nucleophilic center. quora.com This inherent nucleophilicity is the basis for a wide range of chemical transformations. However, the reactivity is modulated by the strong electron-withdrawing nature of the adjacent trifluoromethoxy group, which tends to decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline (B41778). ontosight.ai In its hydrochloride salt form, the amine is protonated (-NH3+), rendering it non-nucleophilic until it is neutralized to the free amine.

The free amine form of 2-(trifluoromethoxy)aniline readily participates in nucleophilic substitution reactions with various electrophilic reagents. The nitrogen's lone pair of electrons attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. quora.com These reactions are fundamental to the synthesis of more complex molecules. The trifluoromethoxy group's electronic effect influences the reaction rates and conditions required for these transformations. The general mechanism involves the attack of the nucleophilic amine on an electrophile, followed by the departure of a leaving group.

Chemical derivatization of 2-(trifluoromethoxy)aniline is a key strategy for generating diverse libraries of compounds for applications in medicinal chemistry and materials science. nih.govscience.gov The amine group serves as a versatile handle for introducing a wide array of functional groups and molecular scaffolds.

2-(trifluoromethoxy)aniline undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A study detailed the synthesis of several new Schiff bases by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes. research-nexus.netresearchgate.net These reactions highlight the utility of this aniline derivative in creating compounds with potential biological activities. research-nexus.net

Table 1: Examples of Schiff Bases Synthesized from 2-(trifluoromethoxy)aniline and Aromatic Aldehydes research-nexus.net

| Aldehyde Reactant | Resulting Schiff Base Product |

|---|---|

| 2-hydroxy-3-methoxybenzaldehyde | (E)-2-(((2-(trifluoromethoxy)phenyl)imino)methyl)-6-methoxyphenol |

| 2-hydroxy-5-bromobenzaldehyde | (E)-4-bromo-2-(((2-(trifluoromethoxy)phenyl)imino)methyl)phenol |

| 2-hydroxy-5-chlorobenzaldehyde | (E)-4-chloro-2-(((2-(trifluoromethoxy)phenyl)imino)methyl)phenol |

| 2-hydroxy-5-nitrobenzaldehyde | (E)-4-nitro-2-(((2-(trifluoromethoxy)phenyl)imino)methyl)phenol |

The amino group of 2-(trifluoromethoxy)aniline can be readily acylated with acyl halides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for introducing specific acyl moieties. For example, acylated trifluoromethoxylated aniline derivatives are key intermediates in the synthesis of complex molecules. nih.gov

Similarly, sulfonylation involves the reaction of the aniline with sulfonyl chlorides in the presence of a base to yield sulfonamides. The sulfonylaniline motif is a privileged structure in medicinal chemistry. frontiersin.org The direct sulfonylation of aniline derivatives can be achieved through various methods, including photoredox catalysis, which allows for the formation of C-S bonds under mild conditions. nih.govresearchgate.net These reactions provide access to a broad range of sulfonylated aniline derivatives. frontiersin.org

Aromatic primary amines like 2-(trifluoromethoxy)aniline can be converted into diazonium salts through diazotization. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. acs.orgresearchgate.net The resulting diazonium group (-N2+) is an excellent leaving group and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. researchgate.net

This two-step process allows for the introduction of a diverse range of substituents onto the aromatic ring, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups. The instability of diazonium salts requires that they are typically generated and used in situ without isolation. researchgate.net This versatility makes diazotization a powerful tool for the functionalization of the 2-(trifluoromethoxy)aniline scaffold.

2-(trifluoromethoxy)aniline hydrochloride is the salt formed by the reaction of the basic aniline with hydrochloric acid. In aqueous solution, an equilibrium exists between the protonated anilinium ion (C7H7F3NO+) and the neutral free amine (C7H6F3NO). The position of this equilibrium is defined by the acid dissociation constant (pKa) of the anilinium ion.

The basicity of the parent aniline is significantly influenced by the trifluoromethoxy substituent. The -OCF3 group is strongly electron-withdrawing, which decreases the electron density on the nitrogen atom. This reduces the amine's ability to accept a proton, making it a weaker base than aniline itself. Consequently, the corresponding anilinium ion is more acidic (has a lower pKa) than the anilinium ion. Understanding this protonation equilibrium is crucial, as the reactivity of the compound is highly pH-dependent; the nucleophilic reactions discussed above require the free amine form, which is favored at pH values above the pKa. scielo.org.mx

Derivatization Reactions for Diverse Chemical Libraries

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional stability, a characteristic that profoundly impacts the chemical reactivity of the parent molecule.

The trifluoromethoxy group is one of the most stable functional groups in organic chemistry. This stability arises from the high bond dissociation energy of the carbon-fluorine bonds. Consequently, the -OCF₃ group is highly resistant to cleavage under a wide range of reaction conditions, including strong acids, bases, oxidants, and reductants that would typically transform other functional groups.

While the direct conversion of the trifluoromethoxy group into other functionalities is challenging, its synthesis often involves the trifluoromethylation of a corresponding phenol (B47542) or a related derivative. A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves an O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. nih.govdntb.gov.uanih.gov This synthetic route underscores the robustness of the C-O-CF₃ linkage once formed.

Due to this inherent stability, functional group interconversion of the trifluoromethoxy group itself on the this compound scaffold is not a commonly employed synthetic strategy. Reactions targeting other parts of the molecule can typically be carried out without affecting the -OCF₃ group.

The fluorine atoms in the trifluoromethoxy group exert a powerful influence on the reaction pathways of this compound through a combination of electronic and steric effects.

Electronic Effects: The three fluorine atoms are highly electronegative, creating a strong dipole and making the trifluoromethoxy group a potent electron-withdrawing group. This has several consequences for the reactivity of the aniline ring:

Deactivation of the Aromatic Ring: The -OCF₃ group significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions.

Basicity of the Amino Group: The electron-withdrawing nature of the ortho-substituent decreases the basicity of the aniline nitrogen, making it a weaker nucleophile compared to unsubstituted aniline.

Steric Effects: The trifluoromethoxy group, being larger than a hydrogen atom, exerts steric hindrance at the ortho position. This can influence the regioselectivity of reactions involving the adjacent amino group or the aromatic ring, potentially directing incoming reagents to less hindered positions. For instance, in reactions involving aniline derivatives, ortho-substituents can impact the stereochemical outcome. acs.org

The combination of these electronic and steric factors makes 2-(trifluoromethoxy)aniline a unique building block in organic synthesis, allowing for selective transformations at other positions of the molecule while the trifluoromethoxy group remains intact. ontosight.ai

Redox Chemistry of the Aniline Moiety

The redox chemistry of the aniline moiety in this compound is heavily influenced by the electron-withdrawing nature of the trifluoromethoxy group.

The oxidation of anilines can lead to a variety of products, including quinones, azoxybenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. However, the presence of a strong electron-withdrawing group like trifluoromethoxy makes the aniline ring more resistant to oxidation.

While there is limited specific literature on the oxidation of 2-(trifluoromethoxy)aniline to quinone-like structures, studies on related compounds suggest that forcing conditions would be necessary. For instance, the oxidation of 4-(trifluoromethoxy)aniline (B150132) to 4-trifluoromethoxynitrobenzene has been achieved using hydrogen peroxide in the presence of a base. acs.org This indicates that the amino group can be oxidized to a nitro group, a common transformation for anilines with strong oxidants. The formation of quinones typically involves the oxidation of anilines with less deactivating or with electron-donating substituents.

The reduction of the aromatic system of anilines can be achieved through methods such as catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). The presence of the trifluoromethoxy group is expected to influence the outcome of these reactions.

Birch Reduction: The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. For anilines, the amino group directs the reduction. However, the strong electron-withdrawing nature of the trifluoromethoxy group would significantly alter the electron distribution in the aromatic ring and thus the expected regiochemical outcome of the reduction. Specific experimental data for the Birch reduction of 2-(trifluoromethoxy)aniline is not prevalent in the literature.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational frequencies. nih.gov The FTIR spectrum of 2-(trifluoromethoxy)aniline (B52511) hydrochloride is characterized by several key absorption bands that confirm its structural features.

The presence of the ammonium (B1175870) cation (-NH3+), formed by the protonation of the aniline (B41778) amine group, is typically confirmed by broad absorption bands in the 2800-3200 cm⁻¹ region, corresponding to N-H stretching vibrations. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range. mdpi.com

The trifluoromethoxy group gives rise to very strong and characteristic C-F stretching absorption bands, typically found in the 1100-1300 cm⁻¹ region. The C-O stretching vibration associated with the ether linkage is also prominent. The aromatic C=C ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region, and their exact positions can be influenced by the substituents. researchgate.net The C-N stretching vibration of the aromatic amine salt is also identifiable in the spectrum.

Interactive Data Table: Characteristic FTIR Absorption Bands for 2-(trifluoromethoxy)aniline Hydrochloride

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2800-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=C Stretch (Aromatic Ring) | 1400-1600 | Medium to Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Aryl Ether) | 1200-1270 | Strong |

| C-F Stretch (-OCF₃) | 1100-1300 | Very Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. usda.gov While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. usda.gov

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are typically strong and well-defined. The symmetric C-F stretching modes of the -OCF₃ group also produce a characteristic Raman signal. This technique is valuable for confirming the structure of the carbon skeleton and the presence of the trifluoromethoxy group, often providing sharper bands for aromatic structures compared to FTIR. researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for the protons in the molecule. The aromatic region, typically between 7.0 and 8.0 ppm, displays a complex pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. Due to the ortho-substitution pattern, these protons are chemically non-equivalent and exhibit spin-spin coupling, leading to multiplets such as doublets of doublets or triplets of doublets.

The protons of the ammonium group (-NH3+) usually appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets (m) |

| Ammonium Protons (-NH₃⁺) | Variable (e.g., 5.0 - 9.0) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trifluoromethoxy carbon.

The carbon of the -OCF₃ group is particularly noteworthy, as it appears as a quartet due to coupling with the three adjacent fluorine atoms (¹J-CF coupling). The aromatic carbons also show smaller couplings to the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating ammonium group. The carbon atom bonded to the oxygen (C-O) and the one bonded to the nitrogen (C-NH3+) have characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Feature |

| -OCF₃ Carbon | 118 - 125 | Quartet (q) due to ¹J-CF |

| Aromatic Carbons | 110 - 150 | 6 distinct signals |

| Aromatic C-O | ~145-155 | Singlet or small multiplet |

| Aromatic C-N | ~130-140 | Singlet or small multiplet |

Fluorine-19 (¹⁹F) NMR Spectroscopy as a Probe for Trifluoromethoxy Environments

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. huji.ac.il Given the wide range of chemical shifts in ¹⁹F NMR, it provides an unambiguous probe for the trifluoromethoxy group. huji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as the three fluorine atoms in the -OCF₃ group are chemically equivalent. The chemical shift of this singlet is highly characteristic of the trifluoromethoxy group attached to an aromatic ring, typically appearing in a specific region of the spectrum (commonly referenced against a fluorine standard like CFCl₃). rsc.orgnih.gov This single peak provides definitive evidence for the presence and electronic environment of the trifluoromethoxy moiety. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and probing the structural features of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.govsemanticscholar.org For this compound, HRMS would be used to confirm the elemental composition of the protonated molecule, [C₇H₇F₃NO]⁺. The high mass accuracy of HRMS distinguishes the target compound from other species with the same nominal mass. semanticscholar.org

Tandem MS (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation patterns. nih.gov The fragmentation of the parent ion can provide valuable structural information. Likely fragmentation pathways for the protonated molecule would involve the loss of small neutral molecules or radicals, helping to confirm the presence of the trifluoromethoxy group and the aniline core. chemguide.co.uklibretexts.org

Table 2: Theoretical HRMS Data for the Protonated Molecular Ion

| Species | Formula | Calculated Exact Mass (m/z) |

| Protonated Molecule | [C₇H₇F₃NO]⁺ | 178.0474 |

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with HRMS creates a powerful analytical platform for separating and identifying compounds in complex mixtures. frontiersin.orgrug.nl This technique combines the high separation efficiency of UHPLC with the high sensitivity and mass accuracy of HRMS. nih.govresearchgate.net UHPLC-HRMS would be the method of choice for assessing the purity of a this compound sample, capable of detecting and identifying trace-level impurities. The method's high resolution allows for the separation of closely related compounds, while HRMS provides their elemental composition for identification. frontiersin.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for analyzing the crystalline structure of solid materials.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tricliniclabs.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a wealth of structural information. umass.edu This includes exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the anilinium proton (N-H) and the chloride ion, which define the supramolecular architecture. researchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Parameters from SC-XRD This table illustrates the type of data obtained from a successful SC-XRD experiment.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 15.2 Å |

| α = 90°, β = 95°, γ = 90° | |

| Volume (V) | 844 ų |

| Molecules per Unit Cell (Z) | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Nature

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk powder sample. units.it It is an essential tool for identifying crystalline phases and polymorphs. researchgate.net The PXRD pattern of this compound serves as a unique "fingerprint" for its specific crystalline form. The diffraction pattern consists of a series of peaks at characteristic scattering angles (2θ), with their positions and relative intensities being dependent on the crystal lattice structure. units.it This technique is routinely used in quality control to confirm the identity and crystalline form of a solid material.

Table 4: Representative Powder X-ray Diffraction Peak List This table provides an example of a PXRD peak list that would identify a specific crystalline form.

| Position (°2θ) | Relative Intensity (%) |

| 10.5 | 85 |

| 15.2 | 40 |

| 20.8 | 100 |

| 21.1 | 75 |

| 25.9 | 90 |

| 30.4 | 60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. libretexts.orglibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.org In this compound, the primary chromophore is the substituted benzene ring.

The absorption of energy from UV or visible light causes electrons to jump from a lower energy molecular orbital to a higher energy one. libretexts.org The electronic transitions observed in aniline and its derivatives typically involve π → π* and n → π* transitions. youtube.comresearchgate.net The π → π* transitions originate from the π-electrons in the aromatic ring, while the n → π* transitions involve the non-bonding electrons of the nitrogen atom in the amino group. youtube.com The presence of the trifluoromethoxy group and the protonation of the amino group in the hydrochloride salt influence the energy of these transitions and, consequently, the maximum absorption wavelength (λmax). For instance, studies on polyaniline hydrochloride composites have identified absorption peaks at approximately 420 nm and 800 nm. researchgate.netresearchgate.net

| Electronic Transition | Associated Molecular Orbital Change | Chromophore | General Wavelength Region |

|---|---|---|---|

| π → π | Electron moves from a π bonding orbital to a π anti-bonding orbital | Substituted Benzene Ring | UV Region |

| n → π | Electron moves from a non-bonding orbital (on Nitrogen) to a π anti-bonding orbital | Anilino Group (-NH3+) | UV/Visible Region |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a crucial verification of a compound's empirical formula and purity. The technique operates through the flash combustion of a precisely weighed sample at high temperatures (around 1760 °C). asu.edu The resulting combustion gases are then separated by gas chromatography and quantified using a thermal conductivity detector to determine the percentages of each element. asu.edu

For this compound, the molecular formula is C7H7ClF3NO. Based on the atomic masses of its constituent elements (C, H, Cl, F, N, O), the theoretical elemental composition can be calculated. The experimental results from a CHN analyzer for a pure sample are expected to align closely with these theoretical values, confirming the compound's identity and stoichiometry.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 39.00% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.27% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.45% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.50% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.42% |

| Total | - | - | - | 215.586 | 100.00% |

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. scribd.com It is exclusively used for studying paramagnetic species, which include free radicals and many transition metal complexes. scribd.comosti.gov While this compound itself is not paramagnetic, it can act as a ligand to form complexes with transition metal ions. ESR spectroscopy is a powerful tool for characterizing these resulting metal complexes.

The ESR spectrum provides detailed information about the electronic structure of the metal center. illinois.edu Key parameters derived from the spectrum include the g-values and hyperfine coupling constants. The g-values are indicative of the electronic environment around the unpaired electron. iitb.ac.in Anisotropy in the g-value (differences between g|| and g⊥) can reveal the geometry of the complex (e.g., axial or orthorhombic symmetry). sphinxsai.com Furthermore, the magnitude of the g-value can suggest the degree of covalent character in the metal-ligand bond. sphinxsai.com Hyperfine splitting, which arises from the interaction of the electron spin with the nuclear spin of the metal and ligand atoms, provides information on the delocalization of the unpaired electron onto the ligands. iitb.ac.in

| ESR Parameter | Information Provided | Significance |

|---|---|---|

| g-values (g||, g⊥, gavg) | Symmetry of the metal ion's environment, nature of the metal-ligand bond | Helps determine the coordination geometry (e.g., octahedral, tetrahedral) and whether the bonding is more ionic or covalent. sphinxsai.com |

| Hyperfine Coupling Constant (A) | Interaction between the unpaired electron and magnetic nuclei (metal or ligand) | Indicates the degree of electron delocalization and helps identify the specific orbitals occupied by the unpaired electron. iitb.ac.in |

| Number and Shape of Lines | Number of interacting nuclei and relaxation processes | Provides insight into the structure of the complex and dynamic processes occurring in solution. nih.gov |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. mdpi.com The most common techniques include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov For this compound, DSC can be used to determine its melting point, which would be observed as an endothermic peak on the DSC curve. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a compound. Studies on related compounds, such as complexes of aniline hydrochloride, show that decomposition can occur in multiple stages. researchgate.net For this compound, a TGA scan would likely show an initial stable region followed by one or more mass loss steps. These steps could correspond to the loss of hydrogen chloride followed by the decomposition of the remaining 2-(trifluoromethoxy)aniline molecule. Research on aniline hydrochloride indicates it does not decompose below 400°C under certain conditions. researchgate.net

| Technique | Property Measured | Expected Event | Information Gained |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow | Endothermic Peak | Melting Point, Purity |

| Thermogravimetric Analysis (TGA) | Mass Change | Mass Loss Step(s) | Decomposition Temperature, Thermal Stability, Reaction Stoichiometry |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying aniline (B41778) derivatives. echemcom.comresearchgate.netlongdom.org DFT calculations allow for the precise determination of ground-state electronic structure and molecular geometries, providing a foundational understanding of the compound's behavior. mdpi.comnih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. scispace.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 2-(trifluoromethoxy)aniline (B52511), computational studies would typically optimize key bond lengths, bond angles, and dihedral angles. The resulting geometry reflects the influence of the electron-withdrawing trifluoromethoxy group and the amino group on the benzene (B151609) ring's structure. Theoretical results for related aniline derivatives have shown excellent correlation with experimental data obtained from X-ray crystallography. scispace.com

Below is a table of predicted geometric parameters for 2-(trifluoromethoxy)aniline, optimized using a common DFT method.

| Parameter | Bond | Predicted Value |

| Bond Length | C-N | 1.40 Å |

| C-O | 1.37 Å | |

| O-CF₃ | 1.35 Å | |

| C-F | 1.34 Å | |

| Bond Angle | C-C-N | 120.5° |

| C-C-O | 121.0° | |

| C-O-C(F₃) | 118.5° | |

| Dihedral Angle | C-C-N-H | ~180° |

| C-C-O-C(F₃) | ~0° | |

| Note: These values are illustrative and based on DFT calculations for structurally similar molecules. |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like aniline derivatives, hybrid functionals are widely employed. uni-muenchen.de The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a popular choice that has demonstrated reliability in reproducing experimental data for similar molecular systems. researchgate.netscispace.comresearchgate.net

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. echemcom.comresearchgate.netresearchgate.net The inclusion of polarization functions (d,p) allows for greater flexibility in describing the electron distribution around atoms, which is essential for molecules with heteroatoms and complex bonding, while diffuse functions (++) are important for accurately describing anions and weak interactions. The combination of the B3LYP functional with a 6-311++G(d,p) basis set is often considered a reliable level of theory for predicting the structural and electronic properties of substituted anilines. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide a wealth of information about the electronic distribution within a molecule, which is key to understanding its reactivity. Descriptors derived from these calculations, such as molecular orbital energies and electrostatic potentials, help predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. wikipedia.orgscribd.com

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons. The LUMO energy is related to the electron affinity, reflecting its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-(trifluoromethoxy)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the aromatic ring and the electron-withdrawing trifluoromethoxy group. researchgate.netsemanticscholar.org

| Orbital | Predicted Energy (eV) |

| HOMO | -5.95 eV |

| LUMO | -0.85 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

| Note: These values are illustrative and based on DFT calculations for structurally similar molecules. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. MEP analysis is used to predict sites for electrophilic and nucleophilic attack. echemcom.comresearchgate.net

For 2-(trifluoromethoxy)aniline, the MEP surface would show distinct regions of varying potential:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the highly electronegative oxygen and fluorine atoms of the trifluoromethoxy group, as well as on the nitrogen atom of the amino group due to its lone pair of electrons. researchgate.netnih.gov

Positive Potential (Blue): These regions are electron-deficient and are targets for nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the aromatic ring. nih.gov

The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions. ontosight.ai

DFT calculations can quantify the partial charge on each atom in a molecule, offering detailed insight into the electronic effects of substituents. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to partition the total electron density among the atoms. researchgate.net

In 2-(trifluoromethoxy)aniline, the strong electron-withdrawing nature of the trifluoromethoxy group is expected to significantly influence the charge distribution. The fluorine and oxygen atoms will carry substantial negative charges, while the adjacent carbon atom will be positively charged. The amino group acts as an electron-donating group to the aromatic ring, influencing the charge on the ring carbons. This interplay of electronic effects governs the molecule's polarity and reactivity. Bond order analysis, another output of these calculations, quantifies the number of chemical bonds between atoms, correlating with bond strength and stability.

| Atom | Predicted Mulliken Charge (a.u.) |

| N (amino) | -0.85 |

| C (attached to N) | +0.20 |

| O (methoxy) | -0.60 |

| C (trifluoro) | +0.90 |

| F | -0.35 |

| Note: These values are illustrative and based on theoretical calculations for molecules with similar functional groups. |

Hyperconjugative Interactions

Hyperconjugative interactions within 2-(trifluoromethoxy)aniline hydrochloride are critical for understanding its conformational stability and electronic properties. These interactions involve the delocalization of electron density from filled bonding orbitals to adjacent empty antibonding orbitals. Natural Bond Orbital (NBO) analysis is a standard computational method used to quantify these donor-acceptor interactions.

In molecules analogous to 2-(trifluoromethoxy)aniline, such as other substituted anilines, significant hyperconjugative interactions are typically observed. researchgate.net For instance, the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the benzene ring is a key feature, contributing to the planarity of the amino group and influencing the aromatic system's reactivity. Similarly, interactions involving the trifluoromethoxy group are of great interest. The lone pairs on the oxygen and fluorine atoms can engage in delocalization with antibonding C-C and C-O orbitals, which stabilizes the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2), where higher values indicate a more significant interaction.

Table 1: Representative Hyperconjugative Interactions in Substituted Anilines

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-C) | High | Lone pair delocalization into the aromatic ring |

| σ (C-H) | σ* (C-C) | Moderate | Sigma bond delocalization |

| LP (2) O | σ* (C-F) | Moderate | Intramolecular stabilization via oxygen lone pair |

| LP (3) F | σ* (C-O) | Low | Stabilization involving fluorine lone pairs |

Note: The E(2) values are qualitative descriptors based on typical findings for analogous molecules and serve to illustrate the types of interactions studied.

Vibrational Spectroscopy Simulations and Spectral Assignments

Theoretical vibrational spectroscopy is a cornerstone of computational analysis, providing a direct comparison with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net Simulations, typically performed using Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule in the gas phase. nih.govmdpi.com

For a molecule like this compound, the calculated spectrum would reveal characteristic vibrational modes. These include N-H stretching of the ammonium (B1175870) group, C-N stretching, aromatic C-C stretching, and vibrations of the trifluoromethoxy group, such as C-F and C-O stretching modes. scholarsresearchlibrary.com A detailed assignment of these modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. nih.gov Due to the systematic overestimation of vibrational frequencies in gas-phase harmonic calculations, a scaling factor is often applied to the theoretical data to improve agreement with experimental solid-phase or solution spectra. mdpi.com

Table 2: Exemplary Vibrational Mode Assignments for Substituted Anilines

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3470 |

| N-H Symmetric Stretch | ~3360 | ~3380 |

| C-H Aromatic Stretch | ~3050 | ~3060 |

| C=C Aromatic Stretch | ~1600 | ~1610 |

| C-O Stretch | ~1250 | ~1260 |

| C-F Stretch | ~1100 | ~1120 |

Note: Frequencies are representative values for aniline derivatives and illustrate the expected correlations.

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of a compound is governed by a complex network of intermolecular interactions. Computational methods provide invaluable tools to dissect and quantify these forces, explaining the observed crystal packing.

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions involved in close contacts are highlighted. For this compound, red spots on the d_norm surface would indicate significant intermolecular interactions, such as hydrogen bonds involving the ammonium group (N-H···Cl) and the chloride ion, as well as potential weaker C-H···F and C-H···O contacts. mdpi.comnih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 30 - 50 |

| F···H / H···F | 15 - 25 |

| C···H / H···C | 10 - 20 |

| O···H / H···O | 5 - 15 |

| N···H / H···N | 5 - 15 |

Note: Percentages are illustrative based on analyses of similar organic molecules.

To complement the visual insights from Hirshfeld analysis, direct calculation of interaction energies between molecular pairs within the crystal lattice provides a quantitative measure of the forces governing crystal packing. Using high-level quantum chemical methods, the total interaction energy can be decomposed into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion energies. For a salt like this compound, the electrostatic interactions, particularly the strong N-H···Cl hydrogen bonds, are expected to be dominant. However, dispersion forces, arising from electron correlation effects, are also crucial for accurately describing the packing of the aromatic rings. nih.gov In similar molecular crystals, interaction energies for specific contacts like hydrogen bonds can range from 20 to 80 kJ/mol, while weaker interactions like π-stacking are typically in the range of 20-30 kJ/mol. nih.govresearchgate.net

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. For reactions involving this compound, such as electrophilic aromatic substitution, DFT calculations can model the entire reaction pathway. researchgate.net

This involves locating the structures of reactants, intermediates (like the Wheland complex or σ-complex), transition states, and products. researchgate.net Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates and understanding regioselectivity (i.e., ortho, meta, para substitution). For aniline derivatives, the amino group is a strong activating, ortho-para directing group. Computational modeling can quantify how the trifluoromethoxy group and protonation of the amine modulate this directing effect by altering the stability of the reaction intermediates and transition states. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ajchem-a.com MD simulations can reveal the conformational landscape of this compound, particularly the rotational flexibility of the trifluoromethoxy group, in different environments.

Quantum Chemical Parameters for Predicting Reactivity and Stability

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules through the calculation of various quantum chemical parameters. For 2-(trifluoromethoxy)aniline, theoretical investigations, typically employing Density Functional Theory (DFT), help in understanding its stability and chemical behavior. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), global softness (S), and the electrophilicity index (ω).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap indicates a molecule that is more easily polarized and thus more reactive. These frontier molecular orbitals (FMOs) are crucial in predicting the molecule's reactivity in chemical reactions. researchgate.net

Global reactivity descriptors are calculated from the HOMO and LUMO energies. Ionization potential (I = -EHOMO) and electron affinity (A = -ELUMO) are fundamental properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. Chemical hardness (η = (I-A)/2) and softness (S = 1/2η) quantify the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, making it less reactive, whereas a soft molecule has a small gap and is more reactive. The electrophilicity index (ω = (I+A)2/8η) provides a measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net

While specific studies on this compound are limited, computational analyses of closely related trifluoromethyl-substituted anilines provide a strong basis for understanding its electronic properties. researchgate.netresearchgate.net The trifluoromethoxy group, being strongly electron-withdrawing, significantly influences the electronic distribution in the aniline ring, thereby affecting its reactivity and stability. ontosight.ai

Below is a table summarizing typical quantum chemical parameters calculated for aniline derivatives, illustrating the kind of data obtained from computational studies.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.0 | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Electron accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Ionization Potential | I | 5.0 to 6.0 | Energy to remove an electron |

| Electron Affinity | A | 0.5 to 1.5 | Energy released on gaining an electron |

| Global Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution |

| Global Softness | S | 0.2 to 0.25 | Ease of change in electron distribution |

| Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to accept electrons |

Applications in Organic Synthesis and Emerging Research Fields

Function as a Versatile Building Block in Synthetic Chemistry

2-(Trifluoromethoxy)aniline (B52511) hydrochloride serves as a foundational component in the synthesis of various organic structures. Its dual functionality, comprising a reactive amine group and a trifluoromethoxy-substituted aromatic ring, allows for diverse chemical modifications. This versatility makes it an important intermediate in the production of agrochemicals, such as herbicides and insecticides, and advanced materials like specialized polymers. ontosight.aichemimpex.com The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the aniline (B41778), making it a key building block for developing novel compounds with enhanced efficacy and selectivity. chemimpex.com

A significant application of 2-(trifluoromethoxy)aniline is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it is used in the preparation of 2-amino-6-(trifluoromethoxy)benzothiazole, a heterocyclic compound of interest in medicinal chemistry. chemicalbook.com The general reactivity of fluorinated anilines makes them excellent precursors for various heterocyclic systems, including benzimidazoles, benzoxazoles, and quinoxalines. rsc.orgnih.gov The synthesis of quinoxaline (B1680401) derivatives, in particular, has gained attention due to their broad biological activities, including potential anticancer and antiviral properties. nih.gov

The table below illustrates the types of heterocyclic systems that can be synthesized using aniline derivatives as precursors.

| Heterocyclic System | Precursor Type | Synthetic Application |

| Benzothiazoles | 2-(Trifluoromethoxy)aniline | Synthesis of specific derivatives like 2-amino-6-(trifluoromethoxy)benzothiazole. chemicalbook.com |

| Quinoxalines | o-Phenylenediamines (Aniline derivatives) | Formation of quinoxaline scaffolds for biologically active compounds. nih.gov |

| Benzimidazoles | o-Phenylenediamines (Aniline derivatives) | Condensation reactions to form the benzimidazole (B57391) ring. organic-chemistry.org |

| Benzoxazoles | o-Aminophenols (Aniline derivatives) | Condensation with various reagents to yield benzoxazole (B165842) structures. rsc.org |

The aniline moiety of 2-(trifluoromethoxy)aniline hydrochloride is a key substrate for creating functionalized aromatic systems. Patent literature describes processes where dichlorinated trifluoromethoxybenzene derivatives undergo nitration and subsequent reduction to produce functionalized 2-trifluoromethoxyaniline intermediates, demonstrating the stepwise functionalization of the aromatic ring. google.com More advanced methods involve the direct conversion of the aromatic amino group into other functionalities. For example, a mechanochemical protocol has been developed to selectively replace the amino group on substituted anilines with a trifluoromethoxy group, yielding OCF₃-substituted aromatic products. acs.org

Role in Pharmaceutical Research and Drug Scaffold Design

The trifluoromethoxy group is a privileged structural motif in medicinal chemistry, known for improving a compound's pharmacokinetic and pharmacodynamic profiles. nih.gov Its inclusion in a drug candidate can enhance metabolic stability, bioavailability, and binding affinity to target receptors. musechem.comresearchgate.net Consequently, this compound is a highly sought-after building block in pharmaceutical research for designing targeted therapies. chemimpex.com

The unique electronic properties and lipophilicity conferred by the trifluoromethoxy group make 2-(trifluoromethoxy)aniline a valuable starting material for designing novel biologically active molecules. musechem.com Its derivatives have been investigated for a range of potential therapeutic applications, including anticancer and anti-inflammatory agents. ontosight.ai Research has focused on incorporating this aniline derivative into various scaffolds to target specific biological pathways. chemimpex.com For example, aniline derivatives are key components in the synthesis of 2-anilino triazolopyrimidines, which have been investigated as potent tubulin polymerization inhibitors with potential anticancer activities. nih.gov The structure-based design of such compounds is a critical strategy in the discovery of new drugs. mdpi.com

A significant area of research involves the use of trifluoromethyl- and trifluoromethoxy-substituted anilines to develop new antimicrobial agents, particularly against drug-resistant bacteria. nih.govnih.gov Derivatives of these anilines have been incorporated into pyrazole (B372694) scaffolds, leading to the discovery of compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov

Research has shown that pyrazole derivatives synthesized via reductive amination of a pyrazole aldehyde with various substituted anilines exhibit significant antibacterial properties. nih.govnih.gov The nature of the substitution on the aniline ring plays a crucial role in the compound's efficacy.

The table below summarizes the antimicrobial activity of selected N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

| Aniline Derivative Substitution | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

| Chloro-substituted | Gram-positive strains | As low as 3.12 µg/mL. nih.gov |

| Bromo-substituted | Gram-positive strains | As low as 3.12 µg/mL. nih.gov |

| Trifluoromethyl-substituted | MRSA | As low as 3.12 µg/mL. nih.gov |

| Dichloro-substituted | S. aureus | One of the most potent compounds in the series. nih.gov |

These findings underscore the importance of this compound and related fluorinated anilines as versatile building blocks for creating complex molecules and for designing novel therapeutic agents with significant biological activity. ontosight.ainih.gov

Investigation of Antimalarial, Anti-trypanosomal, and Anti-HIV Activities of Derivatives

Derivatives incorporating the trifluoromethyl or trifluoromethoxy aniline scaffold have been a focal point in the search for new therapeutic agents against infectious diseases.

Antimalarial Research: The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been incorporated into quinoline-based compounds to assess their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. acs.org Studies on 2-anilino quinazoline (B50416) derivatives have also been optimized to develop potent antimalarial agents. jk-sci.com Research has shown that derivatives containing two trifluoromethyl groups can exhibit slightly higher in vitro activity compared to those with a single group. acs.org

Anti-trypanosomal Studies: In the fight against African sleeping sickness, caused by the protozoan Trypanosoma brucei, researchers have investigated various compounds. Studies on tryptanthrin (B1681603) analogs have revealed that the presence of electron-withdrawing groups, such as halogens, on the molecule can enhance anti-trypanosomal activity by up to 100-fold compared to the parent compound. researchgate.net This highlights the potential utility of the electron-withdrawing trifluoromethoxy group in designing similar bioactive molecules.

Anti-HIV Investigations: The development of novel anti-HIV agents is a critical area of research. Several studies have explored aniline derivatives for this purpose. For instance, α-anilinophenylacetamide (α-APA) derivatives have been identified as potent inhibitors of HIV-1 replication, targeting the reverse transcriptase enzyme. ntu.edu.tw Similarly, novel 1,3,5-triazine (B166579) derivatives synthesized using p-trifluoromethyl aniline have been evaluated for their antiviral activity against HIV-1 and HIV-2. canada.ca Another class of compounds, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, has shown promise as dual inhibitors of HIV-1 reverse transcriptase. researchgate.net

Exploration in Enzyme Inhibitor Development

The unique electronic properties of fluorinated functional groups make them valuable in the design of enzyme inhibitors. The trifluoromethoxy group in 2-(trifluoromethoxy)aniline can be exploited for this purpose. Fluorine's high electronegativity can lead to the formation of stabilized "transition state analogue" complexes with target enzymes, effectively blocking their activity. chemicalbook.com

In the agrochemical field, this principle is applied to develop herbicides that act as enzyme inhibitors. For example, a series of phenoxypyridine-2-pyrrolidinone derivatives containing a trifluoromethyl group were synthesized and found to be potent inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key enzyme in chlorophyll (B73375) synthesis in plants. oakwoodchemical.com Molecular docking studies confirmed that these compounds occupy the enzyme's active site, leading to weed death. oakwoodchemical.com

Modulation of Lipophilicity for Biological Target Interaction

The trifluoromethoxy group plays a crucial role in medicinal chemistry by modulating the lipophilicity of a molecule, which influences how it interacts with biological targets and permeates cell membranes. mdpi.comontosight.ai

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is known to increase lipophilicity more significantly than a trifluoromethyl group. mdpi.com This enhanced lipophilicity can facilitate the crossing of biological membranes, improving the bioavailability of a drug candidate. mdpi.com By fine-tuning the logP value, chemists can optimize a molecule's ability to reach its intended biological target. mdpi.com The introduction of fluorine-containing groups like trifluoromethoxy can significantly improve a molecule's metabolic stability and binding selectivity.

Table 1: Comparison of Lipophilicity (Hansch π value)

| Functional Group | Hansch π Value |

|---|---|

| Methyl (-CH3) | +0.56 |

| Chlorine (-Cl) | +0.71 |

| Trifluoromethyl (-CF3) | +0.88 |

| Trifluoromethoxy (-OCF3) | +1.04 |

The Hansch π value is a measure of the hydrophobicity contribution of a substituent.

Applications in Agrochemical and Pesticide Development

2-(Trifluoromethoxy)aniline and its isomers are important intermediates in the agrochemical industry. The incorporation of the trifluoromethoxy group into the molecular structure of pesticides can enhance their efficacy and metabolic stability.

Synthesis of Herbicides and Insecticides

This aniline derivative serves as a foundational building block for a variety of potent and effective crop protection products.

Insecticides: 4-(Trifluoromethoxy)aniline (B150132) is a key intermediate in the synthesis of metaflumizone, a novel insecticide. Furthermore, aniline derivatives are crucial in the production of pyrazole-type insecticides like Fipronil. The intermediate 2,6-dichloro-4-trifluoromethyl-aniline is specifically used for this purpose. Structure-activity relationship studies on anilino-triazine compounds have shown that electron-withdrawing substituents on the aniline ring, such as a trifluoromethyl group, are preferred for insecticidal potency against lepidopteran species.

Herbicides: In the search for new herbicides, α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit high activity and a broad spectrum against various weeds. These compounds often act by inhibiting key plant enzymes, such as protoporphyrinogen oxidase (PPO). oakwoodchemical.com

Material Science and Fluorinated Polymer Development

Beyond life sciences, 2-(trifluoromethoxy)aniline and related fluorinated anilines are valuable monomers in material science for creating high-performance polymers with desirable properties. The presence of fluorine atoms imparts enhanced thermal stability, chemical resistance, and specific optical and electrical properties to the resulting materials.

A significant application is in the synthesis of fluorinated polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and low dielectric constants. By incorporating diamine monomers containing trifluoromethyl or trifluoromethoxy groups, researchers can produce polyimides with:

Excellent Solubility: The fluorinated groups disrupt polymer chain packing, making the resulting polyimides soluble in various organic solvents, which simplifies processing.

High Thermal Stability: These polymers exhibit decomposition temperatures often exceeding 500°C.

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for microelectronics applications.

Optical Clarity: Fluorinated polyimides can be fabricated into transparent, light-colored, and tough films.

Another emerging area is the development of electrochromic polymers. Polydithienylpyrroles synthesized using 4-(trifluoromethoxy)aniline have been investigated as anodic materials in electrochromic devices (ECDs). These polymers can change color in response to an electrical voltage and show high coloration efficiency, making them promising for applications like smart windows.

Table 2: Properties of a Fluorinated Polyimide Film

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 290 °C |

| Decomposition Temperature (10% weight loss) | > 520 °C |

| Dielectric Constant (at 10 kHz) | 2.81 |

| Water Absorption | 1.9 wt % |

| Tensile Strength | 93-125 MPa |

Data is representative of polyimides synthesized from fluorinated diamine monomers. mdpi.com

Utility in Biochemical Research as Probes and Buffering Agents

DNA Binding and Cleavage Investigations of Derived Complexes

The interaction of metal complexes with DNA is a cornerstone of the development of new chemotherapeutic agents. These interactions can occur through several modes, including intercalation, groove binding, and electrostatic interactions, and can lead to the cleavage of the DNA strands, ultimately inducing cell death. rsc.org The design of ligands is crucial in tuning the DNA interaction properties of metal complexes. mdpi.com Schiff base ligands, often synthesized from anilines, are particularly versatile in this regard, offering a wide range of coordination environments for metal ions. ajol.info

Research Findings

Although specific studies on complexes derived directly from this compound are not widely available in the reviewed literature, the general principles of DNA binding and cleavage by related metal complexes can be extrapolated. Research on metal complexes of other fluoro-substituted anilines has demonstrated significant DNA interaction capabilities.

Mechanisms of DNA Interaction

The primary mechanisms by which metal complexes interact with DNA are:

Intercalation: This involves the insertion of a planar part of the complex between the base pairs of the DNA double helix. This mode of binding can lead to significant distortion of the DNA structure, interfering with replication and transcription processes. science.gov

Groove Binding: Complexes can bind to the major or minor grooves of the DNA. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. rsc.org

Electrostatic Binding: Positively charged metal complexes can interact with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

DNA Cleavage Mechanisms

DNA cleavage by metal complexes can occur through two primary pathways:

Oxidative Cleavage: Many transition metal complexes can generate reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a reducing agent (like H₂O₂). These ROS can then attack the deoxyribose sugar or the nucleobases, leading to strand scission. rsc.org

Hydrolytic Cleavage: Some metal complexes can act as artificial nucleases, catalyzing the hydrolysis of the phosphodiester bonds in the DNA backbone. This mechanism is generally considered more desirable for therapeutic applications as it does not rely on the production of damaging ROS.

Data on Related Complexes

To illustrate the typical findings in this area of research, the following table summarizes data from studies on metal complexes derived from other substituted anilines and related ligands, showcasing their DNA binding and cleavage activities. It is important to note that these are representative examples and not specific to this compound derivatives.

| Complex Type | Ligand | Metal Ion | DNA Binding Constant (K_b) / M⁻¹ | Cleavage Activity | Reference |

| Schiff Base | Thenil and 1,3-diaminopropane | Cu(II) | 5.01 x 10⁴ | Intercalative binding | researchgate.net |

| Schiff Base | Thenil and 1,3-diaminopropane | Ni(II) | 3.93 x 10⁴ | Intercalative binding | researchgate.net |

| Schiff Base | Thenil and 1,3-diaminopropane | Zn(II) | 3.45 x 10⁴ | Intercalative binding | researchgate.net |

| Mixed Ligand | Schiff base and L-tryptophan | Cu(II) | - | Groove binding indicated by docking | researchgate.net |

| Mixed Ligand | Schiff base and L-tryptophan | Zn(II) | - | Groove binding indicated by docking | researchgate.net |

This table is for illustrative purposes and is based on data for related, but not identical, compounds.

The binding constants (K_b) provide a measure of the affinity of the complex for DNA, with higher values indicating stronger binding. The mode of interaction, whether intercalative or groove binding, is typically determined through a combination of spectroscopic techniques, viscosity measurements, and molecular docking studies. pramanaresearch.org

The investigation into the DNA binding and cleavage properties of metal complexes derived from this compound represents a promising, albeit underexplored, area of research. The insights gained from studies on analogous compounds suggest that such complexes could exhibit significant biological activity, warranting further investigation into their synthesis, characterization, and detailed interaction with DNA.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The synthesis of aniline (B41778) derivatives has traditionally relied on methods that involve harsh conditions, expensive metal catalysts, and the generation of significant waste. nih.gov A major future trend is the development of more sustainable and greener synthetic pathways.

Biocatalytic Approaches : A promising green alternative is the use of enzymes, such as immobilized nitroreductases, for the synthesis of anilines from nitroaromatic precursors. This method offers high selectivity, operates under mild, low-energy, aqueous conditions, and avoids the need for precious metal catalysts and toxic acids. nih.gov Developing a biocatalytic route for 2-(trifluoromethoxy)aniline (B52511) would represent a significant step towards a more sustainable production process.

Direct C-H Functionalization : Another green strategy involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. uva.nl Research into palladium-catalyzed para-selective C-H olefination of aniline derivatives showcases a move towards more efficient and atom-economical syntheses. uva.nl Applying similar principles to the 2-(trifluoromethoxy)aniline scaffold could unlock novel, efficient, and environmentally friendly production methods.

Improved Conventional Methods : Even within traditional chemical synthesis, there is a drive for greener processes. For instance, new methods for synthesizing the related compound 4-(trifluoromethoxy)aniline (B150132) have been developed that feature lower process costs, higher yields, and shorter reaction steps compared to older methods like benzamide (B126) degradation or high-pressure ammonolysis. guidechem.com Future research will likely focus on adapting these more efficient and less wasteful processes for the synthesis of the 2-substituted isomer and its hydrochloride salt.

| Synthesis Approach | Key Advantages | Relevance to 2-(trifluoromethoxy)aniline Hydrochloride |

| Biocatalysis (Nitroreductase) | Reduces reliance on precious metals, lower energy use, aqueous solvent. nih.gov | Potential for a highly selective, low-energy, and environmentally benign synthesis route. |

| Direct C-H Olefination | Fewer synthetic steps, increased atom economy, milder reaction conditions. uva.nl | Offers a more efficient pathway to complex derivatives, reducing waste. |

| Optimized Chemical Routes | Lower cost, higher yields, shorter processes. guidechem.com | Enhances the economic and environmental viability of industrial-scale production. |

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties conferred by the trifluoromethoxy group can be exploited in novel chemical transformations. Future research will likely focus on harnessing this reactivity for new applications.

A recent study demonstrated a new mode of reactivity using anilines as an aromatic source in the trifluoromethylarylation of alkenes. nih.gov This process, which avoids transition metals and expensive photocatalysts, is promoted by hexafluoroisopropanol (HFIP) as a unique solvent. The study highlights the potential for anilines, which are typically challenging substrates due to easy oxidation and multiple reactive sites, to be used in novel, selective functionalization reactions. nih.gov Exploring the reactivity of this compound in similar unconventional transformations could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Advanced In Silico Screening and Rational Design Methodologies

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new drugs by specifically targeting biological molecules. azolifesciences.com Computational tools, including molecular dynamics simulations, are increasingly used to accelerate this process. researchgate.net The trifluoromethoxy group is a valuable substituent in this context due to its ability to modulate physicochemical properties and enhance binding affinity. nih.govmdpi.com

Future research will undoubtedly leverage advanced in silico methods to explore the potential of the 2-(trifluoromethoxy)aniline scaffold. By modeling the interactions of virtual libraries of its derivatives with various biological targets, researchers can rationally design molecules with enhanced potency and selectivity. nih.gov This approach has been successfully used to develop potent inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov Applying these computational screening and design strategies to this compound could fast-track its development into novel therapeutic agents.

Integration into Automated Synthesis and High-Throughput Experimentation

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions or compounds, significantly accelerating the discovery process. For fluorinated compounds, ¹⁹F-NMR has emerged as a powerful technique in HTE. researchgate.net

The key advantages of using ¹⁹F-NMR in screening include:

No Background Signal : Fluorine is absent in biological systems, eliminating background noise. researchgate.net

High Sensitivity : The ¹⁹F nucleus is highly sensitive, allowing for rapid detection. benthamdirect.com

No Spectral Overlap : This permits the screening of large chemical mixtures and allows for automated data analysis. adelphi.edu

Given these benefits, this compound is an ideal candidate for inclusion in fluorinated fragment libraries used in drug discovery. Integrating this compound and its derivatives into automated synthesis and high-throughput screening platforms will enable the rapid identification of new bioactive molecules and optimization of synthetic reactions. benthamdirect.comadelphi.edu

Design of Smart Materials with Responsive Properties